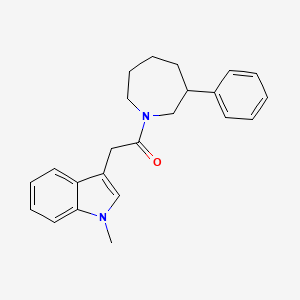
2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone, also known as MIPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIPEP is a selective agonist of the melanocortin 4 receptor (MC4R), which plays a crucial role in regulating appetite and energy balance.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on indole derivatives has demonstrated their versatility in synthetic chemistry. Indole compounds are key intermediates in the synthesis of various biologically active molecules. For example, efficient syntheses of bis(1H-indol-3-yl)ethanones have been reported, highlighting the generality, short reaction time, and excellent yields of these processes. Such compounds are crucial for further chemical transformations and the development of new materials and drugs (Mosslemin & Movahhed, 2012).
Biological Activities
Indole derivatives have been explored for their potential antibacterial and antifungal activities. For instance, novel 1H-indole derivatives synthesized for antimicrobial purposes showed significant activity against various bacterial and fungal strains. This suggests that modifications of the indole structure can lead to compounds with valuable therapeutic properties (Letters in Applied NanoBioScience, 2020).
Pharmaceutical Applications
Indole-based compounds have also been investigated for their anti-inflammatory properties. The synthesis of chalcone derivatives incorporating the indole moiety resulted in compounds with evaluated anti-inflammatory activity. Such studies demonstrate the potential of indole derivatives in the development of new anti-inflammatory agents (Rehman, Saini, & Kumar, 2022).
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-1-(3-phenylazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-24-16-20(21-12-5-6-13-22(21)24)15-23(26)25-14-8-7-11-19(17-25)18-9-3-2-4-10-18/h2-6,9-10,12-13,16,19H,7-8,11,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPFWJLFJUMCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCCC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

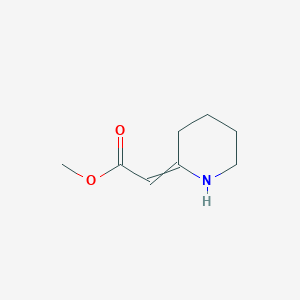
![1,7-dimethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666665.png)
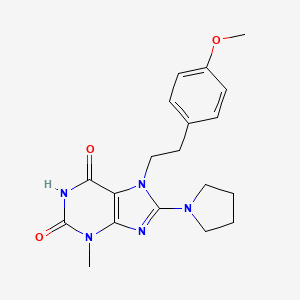

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)
![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)
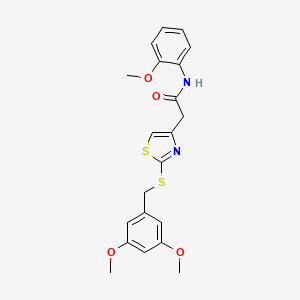
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)
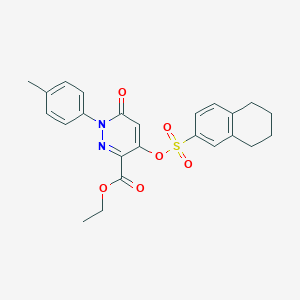

![N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2666680.png)
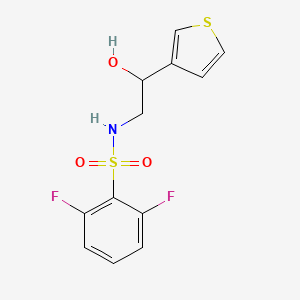

![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)